N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide is an organic compound that features a tetrahydropyran ring, a hydroxyl group, and a pivalamide moiety
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its metabolism and excretion would depend on various factors including its molecular size, polarity, and the presence of metabolic enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by oxidative conditions, while its efficacy could be influenced by the presence of competing molecules or inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method is the hydrogenation of dihydropyran using catalysts like Raney nickel . The hydroxyl group can be introduced through hydrolysis or oxidation reactions, while the pivalamide moiety is often added via amide bond formation using pivaloyl chloride and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines .
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the hydroxyl and pivalamide groups.
Pivalamide: Contains the pivalamide moiety but lacks the tetrahydropyran ring and hydroxyl group.
Hydroxytetrahydropyran: Contains the tetrahydropyran ring and hydroxyl group but lacks the pivalamide moiety.
Uniqueness
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)12(16)14-7-4-11(15)10-5-8-17-9-6-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPPOIFCRCNAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(C1CCOCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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